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molecular formula C10H12N2O B8675931 6-Acetyl-5,6,7,8-tetrahydro-1,6-naphthyridine

6-Acetyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No. B8675931
M. Wt: 176.21 g/mol
InChI Key: IJRSUVXSVJEXFY-UHFFFAOYSA-N
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Patent
US06653302B2

Procedure details

To a solution of 5,6,7,8-tetrahydro-1,6-naphthyridine (4.9 g, 36.5 mmol) in CH2Cl2 at 0° C. was added triethylamine (6.1 ml, 43.8 mmol) and acetyl chloride (3.11 ml, 43.8 mmol) dropwise and the reaction was allowed to warm to room temperature and stirred for a further 18 h. The reaction mixture was partitioned between H2O and CH2Cl2, the layers were separated and the aqueous layer was extracted twice more with CH2Cl2. The combined organic layers were dried over MgSO4 and evaporated under reduced pressure to afford a residue which was purified on silica gel, eluting with EtOAc/MeOH/0.88NH3 (95/5/1, v/v). This afforded the subtitle compound (58%) as an oil. Rf 0.60 (CH2Cl2/MeOH/0.88NH3 84/14/2, v/v). 1H NMR (CDCl3) δ: 2.15 (3H, s), 3.04 (2H, m), 3.75 and 3.90 (2H,2×m), 4.60 and 4.70 (2H,2×s), 7.10 (1H, m), 7.42 (1H,m), 8.42 (1H, m).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
3.11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[C:18](Cl)(=[O:20])[CH3:19]>C(Cl)Cl>[C:18]([N:7]1[CH2:8][CH2:9][C:10]2[N:1]=[CH:2][CH:3]=[CH:4][C:5]=2[CH2:6]1)(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
N1=CC=CC=2CNCCC12
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.11 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for a further 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between H2O and CH2Cl2
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice more with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a residue which
CUSTOM
Type
CUSTOM
Details
was purified on silica gel
WASH
Type
WASH
Details
eluting with EtOAc/MeOH/0.88NH3 (95/5/1

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)N1CC=2C=CC=NC2CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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